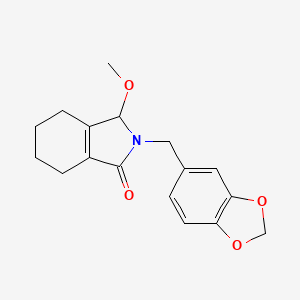
2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one, focusing on six unique fields:
Pharmaceutical Development
2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one: has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for the treatment of neurological disorders, such as depression and anxiety. Researchers are exploring its efficacy and safety profiles in preclinical studies .
Neuroprotective Agents
This compound is being investigated for its neuroprotective properties. Studies suggest that it may help protect neurons from damage caused by oxidative stress and inflammation. This makes it a promising candidate for the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anticancer Research
In the field of oncology, 2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is being studied for its potential anticancer properties. Preliminary research indicates that it may inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting cell proliferation. This could lead to the development of new chemotherapeutic agents .
Antimicrobial Applications
The compound has also been explored for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics and antifungal agents. This is particularly important in the context of rising antibiotic resistance .
特性
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-4,5,6,7-tetrahydro-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-17-13-5-3-2-4-12(13)16(19)18(17)9-11-6-7-14-15(8-11)22-10-21-14/h6-8,17H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOSXAXOBCGTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=C(CCCC2)C(=O)N1CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

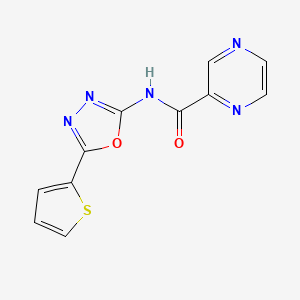

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2730571.png)
![1-Methylsulfonyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2730572.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid hydrochloride](/img/structure/B2730574.png)
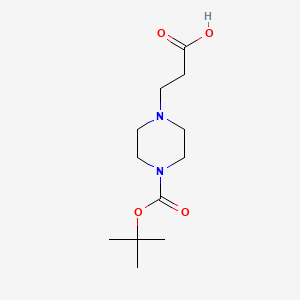
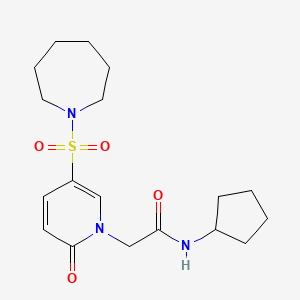
![4-(dipropylsulfamoyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2730580.png)
![2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide](/img/structure/B2730581.png)
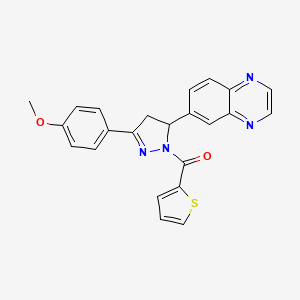
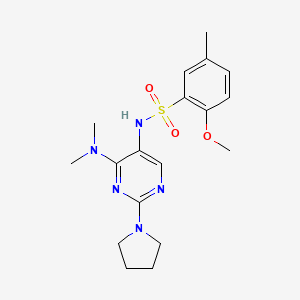
![N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2730586.png)

![1-[(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]piperazine;2,2,2-trifluoroacetic acid](/img/structure/B2730590.png)